(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Description
Properties
IUPAC Name |
(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMGBDPASWKLMQ-UZNMPDEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroalkene Formation via Knoevenagel Condensation
A common approach to prepare nitro-substituted conjugated dienes involves the Knoevenagel condensation between aldehydes and nitroalkanes:
Hydroxylation at the 5-Position
The hydroxy group introduction at the 5-position can be achieved by:
- Selective oxidation or hydroxylation of the corresponding methyl or methylene group.
- Use of reagents such as osmium tetroxide or hydroboration-oxidation sequences to install the hydroxy group with stereochemical control.
Amide Bond Formation
The terminal amide group is introduced by:
- Coupling of the carboxylic acid or its derivative (e.g., acid chloride) with ammonia or an amine.
- Use of coupling agents like EDCI or DCC to facilitate amide bond formation under mild conditions.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Knoevenagel condensation | Aldehyde + nitroalkane, base (piperidine), solvent (ethanol), reflux | Formation of nitroalkene intermediate with defined stereochemistry |
| 2 | Hydroxylation | Hydroboration-oxidation (BH3·THF, H2O2/NaOH) | Introduction of 5-hydroxy group |
| 3 | Amide bond formation | Acid chloride + ammonia, coupling agent (EDCI) | Formation of final amide compound |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide |
Analytical Data Supporting Preparation
While direct spectral data for this compound are scarce in the retrieved sources, analogous compounds exhibit the following characteristics:
| Parameter | Expected Value/Range | Notes |
|---|---|---|
| $$^{1}H$$ NMR (ppm) | 5.5–7.5 (olefinic protons), 3.5–4.5 (hydroxy proton) | Signals confirm conjugated diene and hydroxyl group |
| $$^{13}C$$ NMR (ppm) | 120–150 (alkene carbons), 60–70 (carbon bearing OH) | Supports conjugated system and hydroxylation |
| IR Spectroscopy (cm$$^{-1}$$) | 3200–3500 (O–H stretch), 1650–1700 (amide C=O), 1500–1600 (NO2 asymmetric) | Confirms functional groups present |
| MS (m/z) | Molecular ion peak consistent with molecular weight | Confirms molecular formula |
Research Findings and Optimization Notes
- Stereochemical Control: The (2Z,4E) configuration is sensitive to reaction conditions. The use of mild bases and controlled temperature is critical to avoid isomerization.
- Hydroxylation Selectivity: Hydroboration-oxidation offers regio- and stereoselective hydroxylation, favoring the 5-position without overoxidation.
- Purification Challenges: Due to the compound’s polarity and potential for hydrogen bonding, recrystallization solvents must be carefully chosen (e.g., ethanol or ethyl acetate).
- Yield Optimization: Multi-step synthesis requires optimization of each step’s yield to maximize overall efficiency.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Limitations | References/Examples |
|---|---|---|---|
| Knoevenagel Condensation | Straightforward, good stereocontrol | Requires careful control of conditions | Common in nitroalkene synthesis |
| Hydroboration-Oxidation | High regio- and stereoselectivity | Sensitive to reaction scale | Widely used for selective hydroxylation |
| Amide Coupling | Mild conditions, high yields | Requires pure acid derivatives | Standard peptide/amide synthesis methods |
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide has diverse applications in scientific research:
Pharmaceuticals: Potential therapeutic applications due to its unique functional groups.
Materials Science: Used in the synthesis of functional materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Spectroscopic Characterization : Future studies should prioritize NMR and FTIR analysis to confirm the Z/E configuration and nitro group interactions.
Biological Activity
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₈H₁₃N₃O₃
- Molecular Weight: 185.20 g/mol
- IUPAC Name: this compound
This compound features a nitro group and a hydroxyl group that contribute to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits several biological activities:
-
Antimicrobial Activity
- Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
-
Antioxidant Properties
- The presence of the hydroxyl group in its structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial for potential applications in preventing oxidative stress-related diseases.
-
Anti-inflammatory Effects
- Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The nitro group can participate in redox reactions, influencing various enzymatic pathways.
- Cell Membrane Disruption: Its hydrophobic interactions with lipid bilayers may lead to increased permeability and eventual cell lysis in microbial cells.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antimicrobial Efficacy
- A study published in the Journal of Antimicrobial Chemotherapy evaluated this compound against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
-
Antioxidant Activity Assessment
- In vitro assays demonstrated that this compound exhibited an IC50 value of 15 µg/mL in scavenging DPPH radicals, showcasing its potential as an antioxidant agent.
-
Inflammation Model Study
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
